molecular formula C11H10BrNO3 B13510925 methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate

methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate

Cat. No.: B13510925
M. Wt: 284.11 g/mol
InChI Key: YCHZZGTWSMZRSA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 5-position, and a carboxylate ester at the 1-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the use of 4-bromo-1H-indole as a starting material. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative, and subsequent reduction with sodium borohydride in methanol, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Ester Hydrolysis: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-substituted indoles.

    Oxidation: Products include aldehydes or carboxylic acids.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is not well-documented. like other indole derivatives, it may interact with various molecular targets, including enzymes and receptors, through its indole ring system. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

methyl 4-bromo-5-methoxyindole-1-carboxylate

InChI

InChI=1S/C11H10BrNO3/c1-15-9-4-3-8-7(10(9)12)5-6-13(8)11(14)16-2/h3-6H,1-2H3

InChI Key

YCHZZGTWSMZRSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N(C=C2)C(=O)OC)Br

Origin of Product

United States

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